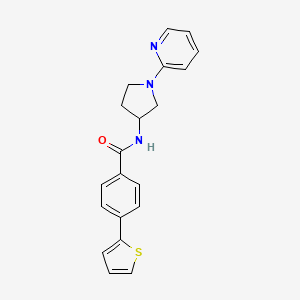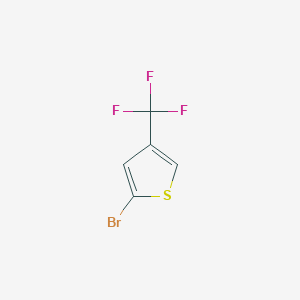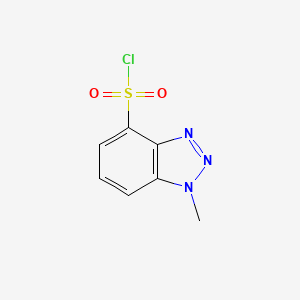![molecular formula C18H20N2O3S B2521115 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine CAS No. 477860-51-8](/img/structure/B2521115.png)
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" is not directly described in the provided papers. However, the papers do discuss related compounds with morpholine groups and nitro-substituted aromatic systems, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the paper titled "Crystal Structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene" and "Crystal Structures of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine and Spectroscopic Properties" both describe compounds with morpholine rings and nitro-substituted butadiene units, which may share some characteristics with the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including the use of morpholine, a rearrangement reaction, condensation, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" by choosing appropriate starting materials and reaction conditions to introduce the 4-methylphenylsulfanyl and nitro groups at the correct positions on the benzylmorpholine framework.
Molecular Structure Analysis
The molecular structures of compounds similar to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" have been determined using X-ray crystallography, which reveals details such as the chair conformation of the morpholine ring and the dihedral angles between different parts of the molecules . These structural analyses are crucial for understanding the three-dimensional arrangement of the atoms, which influences the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" are not detailed in the provided papers, the presence of a nitro group and a sulfanyl group suggests that it could undergo reactions typical of these functional groups. For example, the nitro group could be involved in reduction reactions, while the sulfanyl group could participate in nucleophilic substitution or oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" include their crystalline structure, spectroscopic properties (IR, UV, NMR), and the stabilization of their molecular conformation through weak intramolecular interactions . These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement. The morpholine ring, in particular, is noted to adopt a chair conformation in these compounds, which is a common and stable conformation for six-membered heterocycles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine derivatives, such as those synthesized from 3-fluoro-4-morpholinoaniline, have demonstrated significant antimicrobial potency. Studies have shown that these compounds exhibit good to potent antimicrobial activity against various bacterial strains and fungi. Specifically, certain sulfonamide derivatives have been identified as potent antifungal agents, outperforming their carbamate counterparts in this regard (Janakiramudu et al., 2017).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide inhibitors, including derivatives of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These compounds have exhibited nanomolar half maximal inhibitory concentration (IC50) against various carbonic anhydrase isoenzymes, showing differential activities with the lowest affinity observed against the hCA XII isoenzyme (Supuran et al., 2013).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of compounds similar to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine. Studies on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine have provided insights into their molecular structure, including information on ring conformations and configurations (Aydinli et al., 2010).
Photodynamic Therapy
Novel sulfanyl porphyrazines, structurally related to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds have shown promising photodynamic activities, especially when incorporated into liposomal formulations, making them potentially effective in the treatment of certain cancers (Piskorz et al., 2017).
Eigenschaften
IUPAC Name |
4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-2-5-16(6-3-14)24-18-7-4-15(12-17(18)20(21)22)13-19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGPVHWGVONAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)
![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)
![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)




![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

